{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a piperidine and piperazine ring system The compound is characterized by the presence of a 4-chlorophenyl group, a methanesulfonyl group, and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Formation of Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of Functional Groups: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride. The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride. The 4-methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-methoxyphenyl)piperazine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological processes, such as enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the inhibition or activation of the target, leading to various biological effects.
Comparison with Similar Compounds
1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical properties and biological activity.
1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-fluorophenyl)piperazine: This compound has a fluorine atom instead of a methoxy group, which can affect its chemical properties and biological activity.
1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-nitrophenyl)piperazine: This compound has a nitro group instead of a methoxy group, which can affect its chemical properties and biological activity.
Properties
Molecular Formula |
C24H30ClN3O4S |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30ClN3O4S/c1-32-23-8-6-22(7-9-23)26-14-16-27(17-15-26)24(29)20-10-12-28(13-11-20)33(30,31)18-19-2-4-21(25)5-3-19/h2-9,20H,10-18H2,1H3 |
InChI Key |
GWWMOZASQOSRCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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